5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 60484-29-9
Cat. No.: VC21531325
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60484-29-9 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21g/mol |
| IUPAC Name | 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 |
| Standard InChI Key | RWBBDSAYSNJJHM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O |
Introduction
Chemical and Physical Properties
Molecular Identification
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by specific molecular identifiers that allow for its precise identification in chemical databases and literature. The compound has received significant attention in chemical research, resulting in well-documented properties as outlined in Table 1.
Table 1: Basic Identification Properties of 5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 60484-29-9 |
| InChI | InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,15H,1H3 |
| InChIKey | CAABWYILLVOLJI-UHFFFAOYSA-N |
| Creation Date in Databases | 2005-07-07 |
| Most Recent Update | 2025-04-05 |
The compound has several synonyms documented in chemical databases, including 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde . These alternative names reflect different conventions for depicting the compound's tautomeric forms.
Structural Features
The molecular structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde features several key components that determine its chemical behavior. The central pyrazole ring contains two nitrogen atoms at positions 1 and 2, with the phenyl group attached to N-1. The methyl group is positioned at C-3, while the hydroxyl group is at C-5, and the aldehyde group (carbaldehyde) is at C-4 of the pyrazole ring.
This arrangement of functional groups enables the compound to exist in tautomeric forms, which explains the alternative naming conventions found in the literature. The hydroxyl group at C-5 can tautomerize to form a keto group, resulting in the alternative name 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde. This tautomerism is significant for understanding the compound's chemical behavior, particularly its ability to form metal complexes.
The compound's ability to act as a chelating agent stems from the strategic positioning of the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. This structural feature makes it valuable in coordination chemistry and potential applications in catalysis.
Synthesis Methodologies
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the well-established methods for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction involves the formylation of electron-rich arenes using a combination of phosphoryl chloride (POCl₃) and an amide, typically N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chloromethyleneiminium salt (Vilsmeier reagent), which acts as an electrophile for the substitution reaction.
A specific synthetic procedure from the literature describes the preparation of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, using the Vilsmeier-Haack approach:
Table 2: Vilsmeier-Haack Reaction Conditions for the Synthesis of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
| Reagent/Condition | Specification |
|---|---|
| Starting Material | Compound 9 (0.52 g, 3 mmol, 1.0 equiv) |
| Solvent | Dry DMF (2 mL) |
| Reagent | POCl₃ (0.42 mL, 4.5 mmol, 1.5 equiv) |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
| Workup | Cooled to room temperature, poured into ice-water (50 mL), neutralized with saturated NaHCO₃ solution |
| Purification | Recrystallization from ethanol |
| Yield | 38.2% |
| Physical Appearance | Light yellow solid |
| Melting Point | 145.0-146.5°C |
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure high yields of the desired product. Monitoring the reaction progress can be done using thin-layer chromatography.
Alternative Synthesis Routes
Beyond the Vilsmeier-Haack reaction, several alternative routes have been reported for synthesizing pyrazole-4-carbaldehyde derivatives, which can be adapted for the preparation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
| Component | Details |
|---|---|
| Starting Material | Appropriate pyrazole (0.5 mmol) |
| Solvent | 1,4-dioxane (5 mL) |
| Base | Anhydrous K₃PO₄ (318 mg, 1.5 mmol) |
| Coupling Partner | Appropriate boronic acid (1.5 mmol) |
| Catalyst | Pd(PPh₃)₄ (46 mg, 0.04 mmol) |
| Additive | KBr (66 mg, 0.55 mmol) |
| Atmosphere | Argon |
| Purification | Flash chromatography (SiO₂, eluent: ethyl acetate/n-hexane, 1:4, v/v) |
These synthetic approaches provide flexible routes to creating 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its structural analogs, enabling researchers to explore structure-activity relationships and develop compounds with enhanced properties for specific applications.
Applications in Chemistry
Coordination Chemistry
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in coordination chemistry as a chelating compound. The presence of the hydroxyl group at position 5 and the aldehyde group at position 4 creates a favorable arrangement for metal ion coordination. As a heterocyclic β-diketone, this compound can form stable complexes with various metal ions, making it valuable for applications in materials science and catalysis.
The compound's ability to act as a ligand in metal complexes stems from its electronic structure and the spatial arrangement of its donor atoms. The oxygen atoms of the hydroxyl and aldehyde groups can coordinate with metal ions, forming five-membered chelate rings that contribute to the stability of the resulting complexes. These metal complexes may exhibit interesting properties, including magnetic, optical, and catalytic activities, depending on the metal ion involved.
Research on related acyl pyrazolones has demonstrated their utility in forming complexes with transition metals such as copper, nickel, cobalt, and zinc. These complexes have shown potential applications in various fields, including as catalysts for organic transformations, as components in materials with specific optical or electronic properties, and as potential metallodrugs.
Medicinal Chemistry
In medicinal chemistry, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have attracted attention due to their potential biological activities. Pyrazole-containing compounds, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities .
The compound can serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. By modifying the functional groups or introducing additional substituents, researchers can create libraries of compounds for screening against various biological targets. This approach has been employed in the development of novel drug candidates based on the pyrazole scaffold.
Additionally, the metal complexes formed by 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde may exhibit enhanced biological activities compared to the free ligand. This phenomenon, known as synergistic effect, has been observed with many metal-organic complexes and can lead to the development of metallodrugs with improved efficacy or reduced side effects.
Biological Activities
Antimicrobial Properties
Pyrazole derivatives, including those related to 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have shown promising antimicrobial activities. Research has demonstrated that introducing various functional groups to the parent pyrazole structure can enhance antimicrobial power .
One study focused on the synthesis and antimicrobial activity of novel pyrazole derivatives based on phenylpyrazole-4-carbaldehyde. The researchers found that certain derivatives exhibited significant activity against selected microorganisms. The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a starting material to create more complex structures with enhanced antimicrobial properties .
The mechanism of antimicrobial action is believed to involve the interaction of these compounds with specific targets in microbial cells, such as enzymes involved in cell wall synthesis or DNA replication. The presence of the pyrazole ring, with its nitrogen atoms and aromatic character, contributes to these interactions, while the additional functional groups can enhance binding affinity or improve cellular penetration.
SpectraBase indicates that NMR spectra are available for this compound and related derivatives, which would provide valuable reference data for researchers working with these materials .
Infrared Spectroscopy
Infrared (IR) spectroscopy is another important technique for the characterization of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The IR spectrum would typically show characteristic absorption bands for:
-
O-H stretching of the hydroxyl group
-
C=O stretching of the aldehyde group
-
C=N and C=C stretching of the pyrazole ring
-
C-H stretching and bending modes of the methyl and phenyl groups
These spectral features can help in confirming the identity of the compound and monitoring reactions involving this compound. The presence of specific functional groups can be verified based on their characteristic absorption frequencies, providing valuable information about the structure and purity of the compound.
| Hazard Statement | Description | Classification |
|---|---|---|
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
This GHS information was provided by one company from one notification to the European Chemicals Agency (ECHA) C&L Inventory .
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